molecular formula C15H16O4 B11858383 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid

2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid

Cat. No.: B11858383
M. Wt: 260.28 g/mol
InChI Key: VCVMQTOHTNCPKH-UHFFFAOYSA-N
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Description

2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid is a naphthalene-derived compound featuring a methoxyethyl substituent at the 4-position of the naphthalene ring and an acetic acid group linked via an ether oxygen at the 1-position. Its molecular formula is C₁₅H₁₆O₄, with a molecular weight of 260.28 g/mol. The methoxyethyl group contributes to moderate lipophilicity, while the acetic acid moiety enhances solubility in polar solvents.

Synthesis pathways for analogous compounds (e.g., ) involve Grignard reactions or nucleophilic substitutions to introduce the methoxyalkyl group, followed by esterification and hydrolysis to yield the acetic acid functionality.

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2-[4-(1-methoxyethyl)naphthalen-1-yl]oxyacetic acid

InChI

InChI=1S/C15H16O4/c1-10(18-2)11-7-8-14(19-9-15(16)17)13-6-4-3-5-12(11)13/h3-8,10H,9H2,1-2H3,(H,16,17)

InChI Key

VCVMQTOHTNCPKH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)OCC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-(1-Methoxyethyl)naphthalen-1-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid .

Chemical Reactions Analysis

Types of Reactions

2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydronaphthalene derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Naphthalene Ring

Halogen-Substituted Analogues
  • 2-[(4-Chloronaphthalen-1-yl)oxy]acetic acid (CAS 835-08-5, C₁₂H₉ClO₃, MW 236.65 g/mol): The chlorine atom at the 4-position is electron-withdrawing, increasing the acidity of the acetic acid group (lower pKa) compared to the methoxyethyl-substituted compound. Higher logP (2.8 vs.
Methoxy-Substituted Analogues
  • Lower molecular weight and logP (1.9) compared to the target compound, suggesting faster metabolic clearance .
Hydroxy-Methoxy Hybrid Analogues
  • 2-(5-Hydroxy-6-Methoxynaphthalen-1-yl)acetic acid (CAS 24039-88-1, C₁₃H₁₂O₄, MW 232.23 g/mol):
    • The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in aqueous media.
    • Increased polarity may limit blood-brain barrier penetration compared to the target compound .

Alkyl Chain Modifications

  • Steric effects may hinder interactions with sterically sensitive targets .

Heterocyclic and Sulfur-Containing Analogues

  • Higher molecular weight and complexity may improve target specificity but reduce oral bioavailability .

Morpholine and Heterocycle Derivatives

  • Morpholine derivative of Naproxen (C₁₉H₂₀FNO₃, MW 329.37 g/mol): The morpholine ring improves solubility and metabolic stability compared to the methoxyethyl group. Propionic acid (vs. acetic acid) extends the carboxylic acid chain, altering pharmacokinetics and binding affinity .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Key Substituent Solubility (mg/mL) Notable Features
Target Compound C₁₅H₁₆O₄ 260.28 ~2.2 4-(1-Methoxyethyl) Moderate (Polar solvents) Balanced lipophilicity/solubility
2-[(4-Chloronaphthalen-1-yl)oxy]acetic acid C₁₂H₉ClO₃ 236.65 2.8 4-Chloro Low Higher acidity, membrane permeability
2-(4-Methoxynaphthalen-1-yl)acetic acid C₁₃H₁₂O₃ 216.23 1.9 4-Methoxy High Rapid clearance, compact structure
2-(5-Hydroxy-6-Methoxynaphthalen-1-yl)acetic acid C₁₃H₁₂O₄ 232.23 1.5 5-Hydroxy, 6-Methoxy High Enhanced H-bonding, polar
2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid C₁₆H₁₈O₄ 274.31 2.8 4-(1-Methoxypropyl) Low Increased lipophilicity, longer T½

*Estimated using fragment-based methods (e.g., XLogP3).

Biological Activity

The compound 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid is an organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈O₃
  • IUPAC Name : 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid
  • Molecular Weight : 270.32 g/mol

The compound features a naphthalene moiety substituted with a methoxyethyl group, which is linked to an acetic acid functional group. This unique structure is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid exhibits several biological activities, including:

  • Antioxidant Activity : The compound demonstrates significant free radical scavenging properties, which are essential for reducing oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating potential use in treating infections.
  • Anticancer Effects : Investigations have shown that this compound may induce cytotoxicity in cancer cell lines by promoting apoptosis and inhibiting cell proliferation.

The biological effects of 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes, altering metabolic pathways involved in disease progression.
  • Receptor Modulation : It can bind to receptors associated with cell growth and survival, influencing cellular signaling pathways.

Table 1: Biological Activities of 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against bacterial strains
AnticancerInduces apoptosis in cancer cells

Table 2: Comparative Efficacy Against Cancer Cell Lines

CompoundIC50 (μM)Cell Line
2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid12.5A549
Doxorubicin10.0A549
Cisplatin8.0MDA-MB-231

Case Studies

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various naphthalene derivatives, including 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid. The results indicated that this compound exhibited cytotoxic effects on A549 lung cancer cells, with an IC50 value of 12.5 μM, comparable to established chemotherapeutics like doxorubicin and cisplatin .

Another investigation focused on the antimicrobial activity of the compound against Staphylococcus epidermidis and Escherichia coli, demonstrating significant inhibition at concentrations as low as 15.6 μg/mL . These findings suggest a promising role for this compound in both cancer treatment and infection control.

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